2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene
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Overview
Description
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene is an organic compound with the molecular formula C13H10FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene typically involves the following steps:
Nitration: The introduction of the nitro group (-NO2) to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Methoxylation: The methoxy group (-OCH3) is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-Fluoro-1-(4-methoxyphenoxy)-4-aminobenzene.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a bromine atom instead of a nitro group.
2-Fluoro-1-(4-methoxyphenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(15(16)17)8-12(13)14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGFCBBQJBQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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